N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a thianyl group, a piperidinyl group, and a tetrahydrobenzoxazole moiety, making it a subject of study for its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of piperidine derivatives, which are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways depending on their specific targets . For example, some piperidine derivatives have been found to inhibit the PI3K-PKB signaling pathway, promoting cell proliferation and survival . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thianyl-piperidinyl intermediate: This step involves the reaction of thian-4-yl chloride with piperidine under basic conditions to form the thianyl-piperidinyl intermediate.
Coupling with benzoxazole derivative: The intermediate is then reacted with a benzoxazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Use of continuous flow reactors: To ensure consistent reaction conditions and improve scalability.
Purification techniques: Such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidinyl or benzoxazole moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thianyl group typically yields sulfoxides or sulfones, while reduction can lead to various reduced forms of the piperidinyl or benzoxazole groups.
Scientific Research Applications
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c23-19(18-16-3-1-2-4-17(16)24-21-18)20-13-14-5-9-22(10-6-14)15-7-11-25-12-8-15/h14-15H,1-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPPCPXHRYRRLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCN(CC3)C4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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